molecular formula C18H14OS B14545257 S-Phenyl (naphthalen-1-yl)ethanethioate CAS No. 61755-87-1

S-Phenyl (naphthalen-1-yl)ethanethioate

Cat. No.: B14545257
CAS No.: 61755-87-1
M. Wt: 278.4 g/mol
InChI Key: IWCCBHJXHPGLRZ-UHFFFAOYSA-N
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Description

S-Phenyl (naphthalen-1-yl)ethanethioate is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenyl (naphthalen-1-yl)ethanethioate typically involves the reaction of naphthalen-1-yl ethanethioate with phenyl thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

S-Phenyl (naphthalen-1-yl)ethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioester group can lead to the formation of thiols or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl or naphthalen-1-yl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

S-Phenyl (naphthalen-1-yl)ethanethioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive thioester group.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-Phenyl (naphthalen-1-yl)ethanethioate involves the reactivity of the thioester group. Thioesters are known to be good acylating agents, and they can react with nucleophiles such as amines, alcohols, and thiols. This reactivity makes the compound useful in various chemical transformations and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    S-Phenyl ethanethioate: Similar structure but lacks the naphthalen-1-yl group.

    Naphthalen-1-yl ethanethioate: Similar structure but lacks the phenyl group.

    Phenyl thioacetate: Similar thioester structure but with different substituents.

Uniqueness

S-Phenyl (naphthalen-1-yl)ethanethioate is unique due to the presence of both phenyl and naphthalen-1-yl groups, which impart distinct chemical and physical properties

Properties

CAS No.

61755-87-1

Molecular Formula

C18H14OS

Molecular Weight

278.4 g/mol

IUPAC Name

S-phenyl 2-naphthalen-1-ylethanethioate

InChI

InChI=1S/C18H14OS/c19-18(20-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2

InChI Key

IWCCBHJXHPGLRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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